Bz-2'-F-dA
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Overview
Description
N6-Benzoyl-2’-fluoro-2’-deoxyadenosine is an organic compound primarily used in biomedical research, particularly in the study of nucleic acid modifications. This compound is a nucleoside analog, which means it mimics the structure of natural nucleosides but with slight modifications that can alter its biological activity. The presence of a benzoyl group at the N6 position and a fluorine atom at the 2’ position of the deoxyribose sugar distinguishes it from other nucleosides.
Mechanism of Action
Target of Action
N6-Benzoyl-2’-fluoro-2’-deoxyadenosine (N6-Bz-2’-F-dA) is primarily used in the field of biomedical research, particularly in the study of nucleic acid modification
Mode of Action
It is known that this compound can be used to modulate the expression of certain genes, such as survivin .
Biochemical Pathways
It is known that this compound plays a role in the synthesis of oligonucleotides .
Pharmacokinetics
It is known that this compound has a predicted density of 167±01 g/cm3 .
Result of Action
It is known that this compound can be used to incorporate 2-fluoro modified nucleotides into oligonucleotides, improving metabolic stability .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzoyl-2’-fluoro-2’-deoxyadenosine typically involves a multi-step chemical process:
Fluorination Reaction: The starting material, 2’-deoxyadenosine, undergoes a fluorination reaction to introduce the fluorine atom at the 2’ position, resulting in 2’-fluoro-2’-deoxyadenosine.
Benzoylation Reaction: The 2’-fluoro-2’-deoxyadenosine is then subjected to a benzoylation reaction, where a benzoyl group is introduced at the N6 position to yield the final product, N6-Benzoyl-2’-fluoro-2’-deoxyadenosine
Industrial Production Methods: Industrial production of N6-Benzoyl-2’-fluoro-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves:
Optimized Reaction Conditions: Industrial synthesis optimizes reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Advanced purification techniques like chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N6-Benzoyl-2’-fluoro-2’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Hydrolysis Reactions: The benzoyl group at the N6 position can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis Reactions: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis Reactions: Removal of the benzoyl group yields 2’-fluoro-2’-deoxyadenosine.
Scientific Research Applications
Chemical Properties and Structure
Bz-2'-F-dA is characterized by the presence of a benzoyl group at the N6 position and a fluorine atom at the 2' position of the deoxyribose sugar. This structural configuration enhances its stability and biological activity compared to natural nucleosides. The molecular formula is C17H16FN5O4, with a predicted density of 167±0.1 g/cm³ .
Chemistry
- Building Block for Oligonucleotides : this compound serves as a crucial building block in the synthesis of modified oligonucleotides. These oligonucleotides are utilized to study nucleic acid interactions, enhancing our understanding of genetic regulation .
Biology
- Nucleic Acid Modifications : This compound is employed in the investigation of DNA and RNA modifications. Research indicates that modified nucleosides like this compound play vital roles in gene expression regulation and cellular processes .
- Gene Expression Modulation : Studies have shown that this compound can modulate the expression of specific genes, such as survivin, which is implicated in cancer biology .
Medicine
- Therapeutic Potential : this compound is being investigated for its potential antiviral and anticancer properties. Its ability to incorporate into oligonucleotides improves their metabolic stability, which is critical for therapeutic applications .
- Diagnostic Tools : The compound is also utilized in developing diagnostic tools, particularly in assays that require stable nucleic acid interactions .
Industry
- Biochemical Assays : In industrial settings, this compound is used as a reagent in various biochemical assays, facilitating research and development in pharmaceuticals and biotechnology .
Case Study 1: Gene Regulation
In a study focused on gene regulation, researchers incorporated this compound into oligonucleotides targeting survivin expression in cancer cells. The results demonstrated a significant reduction in survivin levels, suggesting that this compound can effectively modulate gene expression pathways involved in tumor survival .
Case Study 2: Antiviral Activity
Another investigation assessed the antiviral properties of this compound against various viral pathogens. The findings indicated that oligonucleotides containing this compound exhibited enhanced resistance to degradation by nucleases, leading to improved antiviral efficacy compared to standard nucleosides .
Comparison with Similar Compounds
2’-Fluoro-2’-deoxyadenosine: Lacks the benzoyl group at the N6 position.
N6-Benzoyl-2’-deoxyadenosine: Lacks the fluorine atom at the 2’ position.
Uniqueness: N6-Benzoyl-2’-fluoro-2’-deoxyadenosine is unique due to the combined presence of both the benzoyl group and the fluorine atom, which imparts distinct chemical and biological properties. This dual modification allows for specific interactions with nucleic acids and enzymes, making it a valuable tool in research .
Biological Activity
N6-Benzoyl-2'-fluoro-2'-deoxyadenosine (Bz-2'-F-dA) is a modified nucleoside that has garnered attention in biochemical and medical research due to its unique properties and potential applications. This compound is primarily utilized in studies involving nucleic acid modifications, gene expression modulation, and therapeutic applications.
This compound functions through several mechanisms:
- Gene Modulation : It has been shown to modulate the expression of specific genes, notably survivin, which is involved in inhibiting apoptosis and promoting cell proliferation.
- Nucleic Acid Synthesis : The compound plays a crucial role in the synthesis of oligonucleotides, allowing for the incorporation of 2-fluoro modified nucleotides that enhance metabolic stability.
- Stabilization of DNA Structures : Research indicates that this compound can influence the formation of left-handed Z-DNA structures, which are implicated in various biological processes including gene regulation and genetic instability associated with DNA damage .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests a predicted density of 167±01 g/cm³, which may influence its solubility and bioavailability in biological systems.
Applications in Research
This compound has multiple applications across different fields:
- Chemistry : It serves as a building block for synthesizing modified oligonucleotides, facilitating studies on nucleic acid interactions.
- Biology : The compound is employed to investigate DNA and RNA modifications, providing insights into the roles of modified nucleosides in genetic regulation.
- Medicine : this compound is being explored for its potential therapeutic properties, particularly in antiviral and anticancer research .
- Industry : It is utilized in developing diagnostic tools and reagents for biochemical assays.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Gene Silencing Potency : A study evaluated the gene silencing capabilities of siRNAs containing 2′-fluorinated modifications similar to this compound. The results indicated enhanced stability and reduced immune stimulation compared to unmodified siRNAs, suggesting potential for therapeutic applications in RNA interference .
- Z-DNA Formation : Research demonstrated that nucleic acids modified with 2′F substitutions, including those similar to this compound, could induce Z-form DNA under physiological conditions. This has implications for understanding gene expression regulation and the development of new therapeutic strategies targeting Z-DNA binding proteins .
Data Tables
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJZTLWDAQVZBU-YAMOITTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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